1-Isobutyrylindoline-5-carboxylic acid
Overview
Description
1-Isobutyrylindoline-5-carboxylic acid (IBICA) is an organic compound that belongs to the family of indolecarboxylic acids. It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is characteristic of indole derivatives .Chemical Reactions Analysis
Carboxylic acids, such as this compound, are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom . They can undergo various reactions, including nucleophilic acyl substitution .Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.26 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Structural Applications
- 1-Isobutyrylindoline-5-carboxylic acid and related compounds are utilized in the synthesis of various complex molecules. For instance, 1-substituted β-carbolines, which include alkaloids like harmane and isoharmine, are synthesized starting from indole-2-carboxylic acids through a series of reactions (Kamlah, Lirk, & Bracher, 2016). This highlights the significance of this compound in facilitating complex organic syntheses.
Chemical Analysis and Fluorescence Studies
- Some derivatives of this compound exhibit strong fluorescence properties in a wide pH range, making them useful for biomedical analysis. For example, 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates these properties (Hirano et al., 2004).
Pharmaceutical Research
- The compound's framework is found in a range of natural compounds with diverse biological activities. This framework has therapeutic potential for various chronic diseases, indicating its importance in medicinal chemistry (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Organic Chemistry and Catalysis
- In organic chemistry, compounds similar to this compound are used in palladium-mediated synthesis, highlighting their role as intermediates in creating more complex organic structures (Khan & Reza, 2005). This underscores their versatility in synthetic organic chemistry.
Mechanism of Action
Target of Action
1-Isobutyrylindoline-5-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-Isobutyrylindoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indoline derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indoline derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of indoline derivatives. For example, cytochrome P450 enzymes are known to metabolize indoline compounds, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may help in its intracellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Properties
IUPAC Name |
1-(2-methylpropanoyl)-2,3-dihydroindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPLNVWOVSAKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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